molecular formula C17H19N5OS B15104964 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide

Cat. No.: B15104964
M. Wt: 341.4 g/mol
InChI Key: LWJKEDGTAJTGLB-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide is a synthetic heterocyclic compound engineered for research purposes, integrating two pharmacologically significant scaffolds: benzimidazole and 1,3,4-thiadiazole. The benzimidazole core is a privileged structure in medicinal chemistry, known to be integral to the activity of numerous therapeutic agents targeting a range of conditions . Similarly, the 1,3,4-thiadiazole ring is recognized for its versatile biological activities and favorable physicochemical properties, which contribute to good metabolic stability and membrane permeability in research compounds . This molecular architecture suggests potential for investigating multiple biochemical pathways. The compound is of particular interest for research in oncology, as derivatives of both benzimidazole and 1,3,4-thiadiazole have demonstrated antitumor properties and have been evaluated as inhibitors of enzymes like topoisomerase II . Furthermore, its structure indicates potential for antimicrobial studies, given that numerous 1,3,4-thiadiazole derivatives have shown promising antibacterial and antifungal efficacy in vitro . Researchers can utilize this compound to explore enzyme inhibition, receptor interactions, and other fundamental cellular processes. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H19N5OS/c1-10-18-13-8-7-12(9-14(13)19-10)15(23)20-17-22-21-16(24-17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,18,19)(H,20,22,23)

InChI Key

LWJKEDGTAJTGLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the thiadiazole ring, followed by the introduction of the cyclohexyl group. The benzimidazole core is then constructed through a series of condensation reactions. The final step involves the coupling of the thiadiazole and benzimidazole moieties under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key physicochemical parameters of selected 1,3,4-thiadiazole derivatives
Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%)
Target Compound R1 = Cyclohexyl, R2 = 2-Me-benzimidazole ~341.43* Not reported Not reported
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide R1 = Cyclopropyl, R2 = Phthalazine 313.34 Not reported Not reported
N-(5-ethylthio-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide R1 = Ethylthio, R2 = Triazole 376.46 Not reported Not reported
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide R1 = Cyclobutyl, R2 = Methylthiadiazole 285.36 Not reported Not reported
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide () R1 = Benzyl, R2 = Ethoxybenzamide 353.43 Not reported 1–36 mg available

*Calculated based on molecular formula C₁₇H₁₉N₅OS.

Key Observations :

  • Substituent Effects : Cyclohexyl (target compound) and cyclopropyl () substituents introduce varying degrees of steric bulk and lipophilicity. Cyclohexyl may enhance membrane permeability but reduce solubility compared to smaller groups like ethylthio () .
  • Melting Points : While the target compound lacks reported data, analogues in (e.g., 5j: 138–140°C) suggest that carboxamide derivatives generally exhibit moderate to high thermal stability, likely due to hydrogen bonding .

Key Observations :

  • Anticancer Potential: The cyclohexyl-thiadiazole-benzimidazole scaffold (target compound) shares structural motifs with analogues in , where similar derivatives demonstrated anticancer activity via computational docking and in vitro assays. The benzimidazole moiety may intercalate DNA or inhibit topoisomerases .
  • Antimicrobial Activity : Acetamide derivatives in (e.g., 5e, 5j) showed moderate activity against bacterial strains, suggesting that the carboxamide group is critical for target binding .
  • Plant Growth Regulation : Tetrazolyl-aryl urea derivatives () exhibited auxin- and cytokinin-like effects, highlighting the role of heterocyclic carboxamides in agrochemical applications .

Q & A

Q. What are the typical synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide?

The synthesis involves multi-step organic reactions targeting the formation of the thiadiazole and benzimidazole rings. A common approach includes:

  • Step 1 : Preparation of the thiadiazole intermediate (e.g., 5-cyclohexyl-1,3,4-thiadiazol-2-amine) via cyclization of thiosemicarbazides or via iodine-mediated cyclization of hydrazinecarbothioamides under reflux conditions .
  • Step 2 : Coupling with a benzimidazole-carboxylic acid derivative using coupling agents like EDC/HOBt or via activation as an acyl chloride .
  • Optimization : Microwave-assisted synthesis may enhance reaction rates and yields, particularly for heterocyclic ring formation .
  • Characterization : Use TLC for reaction monitoring and NMR (¹H, ¹³C), IR, and mass spectrometry for structural confirmation .

Q. What spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with key signals for thiadiazole (δ 8.5–9.5 ppm) and benzimidazole (δ 7.0–8.0 ppm) moieties .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or APCI) validates molecular weight and fragmentation patterns .
  • HPLC : Retention time and peak purity (e.g., 95–99% purity under optimized conditions) ensure batch consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while microwave irradiation reduces reaction time .
  • Catalysis : Use iodine or triethylamine to promote cyclization; Mn(II) catalysts improve thiadiazole formation efficiency .
  • Design of Experiments (DoE) : Systematic variation of temperature, pH, and stoichiometry identifies optimal conditions. For example, reflux in acetonitrile for 1–3 minutes achieves high yields in cyclization steps .
  • Analytical Feedback : Real-time monitoring via TLC or in-line HPLC guides adjustments during synthesis .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Comparative Assays : Perform parallel testing under standardized conditions (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity) to isolate context-dependent effects .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., cyclohexyl vs. aryl groups) to pinpoint bioactive moieties. For instance, trifluoromethyl groups enhance enzyme inhibition .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities against targets like carbonic anhydrase isoforms or DNA-PK .
  • Dose-Response Analysis : EC₅₀/IC₅₀ values clarify potency discrepancies across studies .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes (e.g., binding to CA XII or PI3K) over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at active sites, such as hydrogen bonding with catalytic residues .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on the thiadiazole ring) using tools like Phase .
  • Validation : Cross-check predictions with in vitro enzyme inhibition assays (e.g., CA I/II inhibition at 10 µM) .

Q. How can stability studies under varying conditions inform experimental design?

  • Stress Testing : Expose the compound to heat (40–60°C), light, and pH extremes (1–13) to identify degradation pathways .
  • Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., hydrolysis of the carboxamide group) .
  • Excipient Compatibility : Screen with common buffers (PBS, Tris-HCl) to assess solubility and aggregation risks .

Key Structural and Functional Insights

  • Structural Features : The thiadiazole ring enables π-π stacking with proteins, while the cyclohexyl group enhances lipophilicity for membrane penetration .
  • Bioactivity Drivers : The benzimidazole-carboxamide moiety interacts with ATP-binding pockets in kinases, as seen in PI3K inhibition studies .
  • Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein interference) or enantiomeric impurities .

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